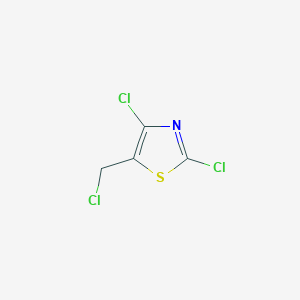
2,4-Dichlor-5-(chlormethyl)thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(chloromethyl)-1,3-thiazole (DCCT) is a synthetic compound that has been widely used in the scientific research community for its various applications. It is a colorless solid with a melting point of 76-78°C. It is insoluble in water, but soluble in organic solvents. DCCT has been used in a variety of scientific applications, including as a reagent in organic synthesis, a catalyst for various reactions, and as a biochemical and physiological research tool. In
Wissenschaftliche Forschungsanwendungen
Baustein für die Synthese
2,4-Dichlor-5-(chlormethyl)thiazol wird als Baustein für die Synthese verwendet . Dies bedeutet, dass es verwendet werden kann, um eine Vielzahl anderer komplexer Moleküle im Bereich der organischen Chemie zu erzeugen.
Entwicklung antimikrobieller Medikamente
Thiazole, die Klasse von Verbindungen, zu der this compound gehört, wurden in vielen potenten biologisch aktiven Verbindungen gefunden, wie z. B. Sulfathiazol, einem antimikrobiellen Medikament .
Entwicklung antiretroviraler Medikamente
Thiazole werden auch in Ritonavir gefunden, einem antiretroviralen Medikament, das zur Behandlung von HIV eingesetzt wird .
Entwicklung antifungaler Medikamente
Abafungin, ein antifungales Medikament, enthält ebenfalls einen Thiazolring .
Entwicklung antineoplastischer Medikamente
Thiazole werden in Bleomycine und Tiazofurin gefunden, die antineoplastische Medikamente sind, die in der Krebsbehandlung eingesetzt werden .
Trypanocidale Aktivität
Verbindungen mit einem 1,3-Thiazolring, wie z. B. This compound, haben trypanocidale Aktivität gezeigt, d. h. sie können Trypanosoma brucei, den Parasiten, der die afrikanische Schlafkrankheit verursacht, töten .
Antioxidative, analgetische und entzündungshemmende Aktivitäten
Thiazolderivate wurden nachgewiesen, dass sie antioxidative, analgetische und entzündungshemmende Aktivitäten aufweisen .
Neuroprotektive Aktivitäten
Thiazolderivate wurden auch nachgewiesen, dass sie neuroprotektive Aktivitäten aufweisen, d. h. sie können Nervenzellen vor Schäden, Degeneration oder Funktionsbeeinträchtigungen schützen .
Wirkmechanismus
Target of Action
2,4-Dichloro-5-(chloromethyl)thiazole, also known as 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole or 5-CHLOROMETHYL-2,4-DICHLOROTHIAZOLE, is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
It is known that the biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Biochemical Pathways
Thiazoles are known to induce biological effects through various targets .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-5-(chloromethyl)thiazole plays a crucial role in various biochemical reactions. It has been shown to interact with multiple enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can bind to specific proteins, affecting their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 2,4-dichloro-5-(chloromethyl)thiazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, such as kinases and transcription factors, which are critical for cell function and survival. Furthermore, 2,4-dichloro-5-(chloromethyl)thiazole can induce apoptosis in certain cell types, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2,4-dichloro-5-(chloromethyl)thiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can alter gene expression by modulating the activity of transcription factors, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-dichloro-5-(chloromethyl)thiazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-dichloro-5-(chloromethyl)thiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 2,4-dichloro-5-(chloromethyl)thiazole vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are essential for determining the safe and effective dosage range of 2,4-dichloro-5-(chloromethyl)thiazole in therapeutic applications .
Metabolic Pathways
2,4-Dichloro-5-(chloromethyl)thiazole is involved in various metabolic pathways, interacting with multiple enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .
Transport and Distribution
The transport and distribution of 2,4-dichloro-5-(chloromethyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in specific cellular compartments. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can bind to plasma proteins, influencing its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of 2,4-dichloro-5-(chloromethyl)thiazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of 2,4-dichloro-5-(chloromethyl)thiazole in these compartments can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3NS/c5-1-2-3(6)8-4(7)9-2/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBHZGJGUZLJOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546393 |
Source


|
| Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105315-40-0 |
Source


|
| Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

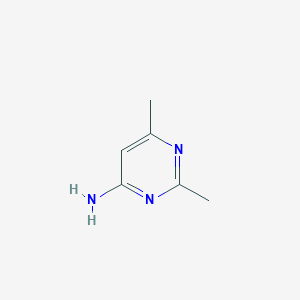
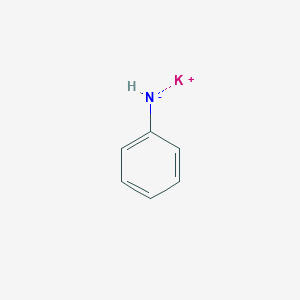
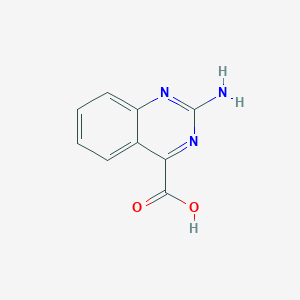

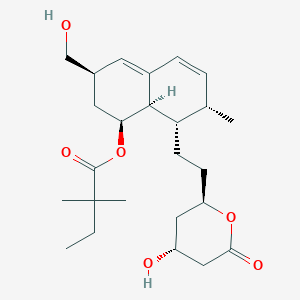

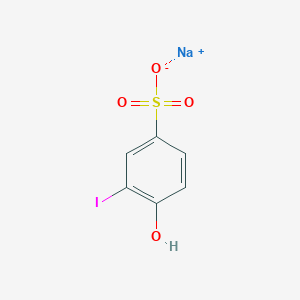
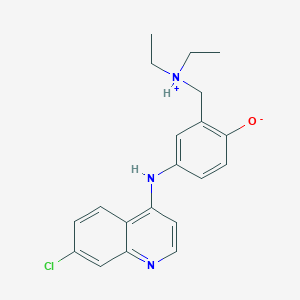
![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)
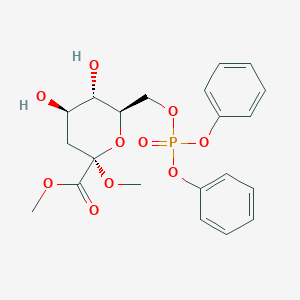
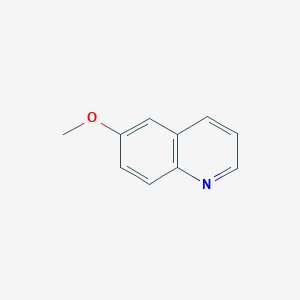
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)

